An In-Depth Technical Guide to Zirconium(IV) Propan-2-olate: Properties, Synthesis, and Applications
An In-Depth Technical Guide to Zirconium(IV) Propan-2-olate: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of Zirconium(IV) propan-2-olate, a pivotal organometallic precursor in advanced materials science. Targeted at researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of facts to offer field-proven insights into the causality behind its properties and experimental handling. We will explore its synthesis, characterization, reactivity, and critical applications, with a focus on the practical knowledge required for its successful utilization.
Section 1: Core Identification and Nomenclature
Zirconium(IV) propan-2-olate, more commonly known in the literature as zirconium(IV) isopropoxide, is most frequently supplied and used as an isopropanol complex.[1][2] This adduct formation is crucial to its stability and handling properties. The compound is a cornerstone precursor for the synthesis of high-purity zirconium-based materials.[3]
| Identifier | Value | Source(s) |
| Common Name | Zirconium(IV) isopropoxide isopropanol complex | [1][2] |
| Systematic Name | Zirconium(4+) propan-2-olate—propan-2-ol (1:1) | [2] |
| CAS Number | 14717-56-7 (for the complex) | [2][4] |
| Molecular Formula | Zr[OCH(CH₃)₂]₄ · (CH₃)₂CHOH | [2][4] |
| Molecular Weight | 387.67 g/mol | [2][3] |
| InChI Key | NIJDLRJGRCHJDB-UHFFFAOYSA-N | [2][5] |
Section 2: Physicochemical Properties
The utility of any chemical precursor is fundamentally dictated by its physical and chemical properties. Zirconium(IV) isopropoxide is a highly reactive, moisture-sensitive compound, which necessitates specific handling protocols.[3] Its properties make it an ideal candidate for solution-based and vapor-phase deposition techniques.[2]
| Property | Description | Source(s) |
| Appearance | White crystalline powder or solid. | [2][3] |
| Solubility | Soluble in hot isopropanol, warm hexane, and toluene.[6][7] Tends to precipitate from solutions over time.[8] | |
| Stability | Highly sensitive to moisture and air.[3][4] Hydrolyzes readily upon contact with water.[9] Stable when stored under a dry, inert atmosphere (e.g., nitrogen or argon).[10] | |
| Reactivity | Reacts with water and compounds containing active hydrogens (e.g., alcohols, acids).[10] Undergoes alcoholysis (ligand exchange) with other alcohols.[1] Serves as a Lewis acid catalyst.[11][12] | |
| Thermal Behavior | Thermal decomposition ultimately yields zirconium oxide (ZrO₂).[13] The process is complex and involves the pyrolytic decomposition of the organic ligands.[13] |
Section 3: Molecular Structure
Zirconium(IV) isopropoxide typically exists as a dimeric complex with bridging isopropanol molecules in the solid state, formulated as [Zr(OⁱPr)₄(ⁱPrOH)]₂. This structure helps satisfy the coordination sphere of the zirconium center. In solution, its speciation can be complex and dependent on the solvent and concentration. The coordination of an isopropanol molecule is a key feature, and this adduct is often the starting point for further chemical transformations.[1][14]
Caption: Simplified structure of the Zr(OⁱPr)₄·ⁱPrOH monomer unit.
Section 4: Synthesis and Purification Protocol
The most common and reliable synthesis of Zirconium(IV) isopropoxide isopropanol complex involves the reaction of zirconium(IV) chloride (ZrCl₄) with isopropanol in the presence of a base, typically ammonia, to neutralize the HCl byproduct.[1] This method is favored for its convenience and the ability to produce a high-purity product.
Experimental Protocol: Synthesis from ZrCl₄
Expertise & Causality: This protocol is designed to rigorously exclude moisture, which would lead to the premature formation of zirconium oxides and significantly lower the yield. The use of toluene as a solvent and the slow, controlled addition of the ammonia/isopropanol solution are critical for managing the exothermic nature of the reaction and ensuring complete reaction.[1] Recrystallization is a crucial final step to remove any remaining ammonium chloride and other impurities.[1]
-
Inert Atmosphere Preparation: Assemble a 500 mL Schlenk flask equipped with a magnetic stir bar. The entire apparatus must be dried in an oven and cooled under a stream of dry nitrogen or argon. All subsequent steps must be performed under an inert atmosphere in a glovebox or using Schlenk line techniques.
-
Reagent Loading: In the glovebox, charge the Schlenk flask with zirconium(IV) chloride (14.0 g, 60 mmol).[1] Add 150 mL of anhydrous toluene.[1]
-
Ammonia Solution Preparation: Separately, prepare a 2 M solution of ammonia in anhydrous isopropanol. This requires bubbling dry ammonia gas through isopropanol or using a commercially available solution. For this synthesis, 135 mL (270 mmol) will be needed.[1]
-
Reaction: Transfer the Schlenk flask to a Schlenk line. Begin vigorous stirring of the ZrCl₄/toluene suspension. Cool the flask with a water bath. Slowly add the 2 M ammonia in isopropanol solution dropwise over a period of 1-2 hours.[1] The reaction is slightly exothermic, and a white precipitate of ammonium chloride (NH₄Cl) will form.
-
Reaction Completion: After the addition is complete, remove the water bath and allow the mixture to stir at room temperature for an additional 2 hours to ensure the reaction goes to completion.
-
Isolation of Crude Product: Remove the solvent and any volatile byproducts under reduced pressure. The resulting solid will be a mixture of the desired product and NH₄Cl.
-
Purification by Recrystallization: The crude product can be purified by recrystallization. While pure isopropanol can be used, it requires large volumes due to the product's poor solubility.[1] A more convenient method is to use a toluene/isopropanol (3:1) mixture.[1] Dissolve the crude solid in a minimum amount of the hot solvent mixture, filter while hot to remove the insoluble NH₄Cl, and then allow the filtrate to cool slowly to induce crystallization.
-
Final Product: Collect the resulting white crystals by filtration (under inert atmosphere), wash with a small amount of cold, anhydrous isopropanol, and dry under vacuum at room temperature.[1] Higher temperatures can cause the removal of the coordinated isopropanol molecule.[1] The final product should be stored in a glovebox.
Caption: Simplified reaction pathway for the sol-gel process.
Alcoholysis (Alcohol Interchange)
Zirconium(IV) isopropoxide is a convenient starting material for synthesizing other zirconium alkoxides via alcohol interchange. [1]By reacting it with a different alcohol (R'OH), typically one with a higher boiling point, the isopropanol can be selectively removed, driving the equilibrium towards the new alkoxide product. Zr(OⁱPr)₄ + 4 R'OH ⇌ Zr(OR')₄ + 4 ⁱPrOH↑
This method is particularly useful for creating precursors that are not readily available commercially. [1]
Section 6: Analytical Characterization
Confirming the identity and purity of the synthesized complex is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose.
-
¹H NMR: The proton NMR spectrum provides distinct signals for the different types of protons in the complex. For Zr(OⁱPr)₄·ⁱPrOH in C₆D₆, characteristic resonances appear for the methyl (CH₃) and methine (CH) protons of the isopropoxide and isopropanol ligands. [1][15]The integration ratio of these peaks can confirm the 4:1 stoichiometry of the isopropoxide ligands to the coordinated isopropanol molecule. [1]* ¹³C NMR: The carbon NMR spectrum complements the proton data, showing distinct signals for the methyl and methine carbons. For example, in C₆D₆, signals are expected around δ 69.7 and 26.7 ppm. [1][15]
Section 7: Applications in Research and Development
The high purity and reactivity of zirconium(IV) isopropoxide make it an indispensable precursor in several high-technology fields.
-
Advanced Ceramics and Catalyst Supports: It is widely used in sol-gel processes to synthesize nanostructured zirconia (ZrO₂), which is valued for its mechanical strength and thermal stability in applications like solid oxide fuel cells and catalyst supports. [2][7]* Thin Film Deposition: As a volatile precursor, it is used in Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) to create high-quality zirconium oxide thin films. [2][3]These films serve as dielectric layers in microelectronics and as protective or optical coatings. [3]* Hybrid Polymers and Monomers: The complex is a convenient starting material for creating olefin-functionalized zirconium-containing monomers, which can then be used to generate hybrid organic-inorganic polymers. [2][9][16]* Catalysis: Zirconium alkoxides function as versatile catalysts, exhibiting properties of Lewis acids, Brønsted bases, and nucleophiles, enabling unique chemical transformations. [11][12]
Section 8: Safety, Handling, and Storage
Zirconium(IV) isopropoxide is a hazardous chemical that requires careful handling.
-
Hazards: It is classified as a flammable solid and causes skin and serious eye irritation. [4][17]It may also cause respiratory irritation. [17]* Handling: All handling should be conducted in a well-ventilated area, preferably within a fume hood or glovebox. [17]Personal protective equipment, including safety glasses, lab coat, and chemical-resistant gloves, is mandatory. [4][17]Avoid creating dust and all sources of ignition. [10][17]* Storage: Due to its high sensitivity to moisture and air, the compound must be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). [3][4][10]Refrigerated storage (2–8 °C) is recommended to maintain stability. [10]* First Aid: In case of skin contact, wash thoroughly with soap and water. [4][17]For eye contact, rinse cautiously with water for several minutes. [4][17]If inhaled, move the person to fresh air. [17]In all cases of significant exposure, seek immediate medical attention. [17]
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